Increased Lipophilicity (ΔXLogP3 = +0.9) Relative to Unsubstituted Morpholine Acetamide
2-(2,6-Dimethylmorpholin-4-yl)acetamide exhibits an XLogP3 value of -0.3 [1], which is 0.9 log units higher than the XLogP3 of -1.2 for the unsubstituted analog 2-(morpholin-4-yl)acetamide [2]. This quantifiable increase in lipophilicity is directly attributable to the presence of the two methyl groups on the morpholine ring.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.3 (XLogP3) |
| Comparator Or Baseline | 2-(Morpholin-4-yl)acetamide: -1.2 (XLogP3) |
| Quantified Difference | ΔXLogP3 = +0.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) for comparator; computed property from Kuujia for target |
Why This Matters
Higher lipophilicity translates to improved passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in drug candidates.
- [1] Kuujia. Cas no 889584-30-9 (2-(2,6-Dimethylmorpholin-4-yl)acetamide). Retrieved from https://www.kuujia.com/cas-889584-30-9.html. View Source
- [2] PubChem. 2-(Morpholin-4-yl)acetamide (CID 667910). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/667910. View Source
